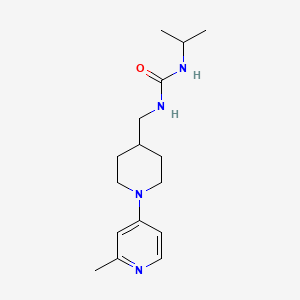

1-Isopropyl-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea

Description

This compound is a urea derivative featuring a piperidine core substituted with a 2-methylpyridin-4-yl group and an isopropylurea moiety. Its structure combines a lipophilic isopropyl group with a polar pyridine ring, enabling interactions with both hydrophobic and hydrophilic biological targets.

Properties

IUPAC Name |

1-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-3-propan-2-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N4O/c1-12(2)19-16(21)18-11-14-5-8-20(9-6-14)15-4-7-17-13(3)10-15/h4,7,10,12,14H,5-6,8-9,11H2,1-3H3,(H2,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHETYUQWLJVWJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)NC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Isopropyl-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea (CAS#: 2034307-35-0) is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy in various disease models, and structure-activity relationships (SAR).

The compound has the following chemical characteristics:

- Molecular Formula : CHNO

- Molecular Weight : 290.40 g/mol

- CAS Number : 2034307-35-0

This compound exhibits biological activity through multiple pathways:

- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation and survival.

- Receptor Modulation : The compound may act as a modulator of G-protein coupled receptors (GPCRs), influencing cellular signaling pathways that regulate various physiological processes.

Cancer Therapy

Recent studies have highlighted the anticancer potential of piperidine derivatives, including this compound. For instance, it has demonstrated cytotoxic effects in human cancer cell lines, outperforming some reference drugs in apoptosis induction and growth inhibition.

| Study | Cell Line | Efficacy | Reference |

|---|---|---|---|

| Study A | FaDu (hypopharyngeal tumor) | Better than Bleomycin | |

| Study B | HeLa (cervical cancer) | Significant growth inhibition |

Neurodegenerative Diseases

The compound's interaction with cholinesterase enzymes suggests potential applications in Alzheimer's disease therapy. It has shown inhibitory effects on both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets for cognitive enhancement.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

- Piperidine Ring : Essential for enzyme interactions and modulation of receptor activity.

- Urea Linkage : Contributes to binding affinity and specificity towards target proteins.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

- Tumor Xenograft Models : In vivo studies demonstrated significant tumor reduction when administered at specific dosages, supporting its potential as a therapeutic agent.

- Cognitive Function Tests : Animal models treated with the compound showed improved memory retention and cognitive function compared to control groups.

Comparison with Similar Compounds

Structural Analogues

1-[1-(Isopropylsulfonyl)piperidin-4-yl]-3-(benzohomoadamantane)urea (Compound 11)

- Structure : Replaces the 2-methylpyridin-4-yl group with a benzohomoadamantane moiety and introduces an isopropylsulfonyl group.

- Properties : Higher molecular weight (466.31 g/mol) due to the bulky adamantane substituent, which may enhance lipid solubility but reduce aqueous solubility .

- Application : Designed for visceral pain modulation, highlighting the role of lipophilic groups in targeting peripheral tissues .

1-({1-[3-(4-Fluorophenyl)propyl]piperidin-4-yl}methyl)-3-[3-(1-methyl-1H-tetrazol-5-yl)phenyl]urea

- Structure : Incorporates a 4-fluorophenylpropyl chain on the piperidine and a tetrazole-containing aryl group.

- Properties : The fluorophenyl group enhances metabolic stability, while the tetrazole ring introduces polarity, balancing pharmacokinetic profiles .

- Key Difference : The tetrazole moiety may engage in hydrogen bonding or ionic interactions absent in the pyridine-based parent compound .

1-(2-Oxaadamant-1-yl)-3-(1-(4-methyl-6-(methylamino)-1,3,5-triazin-2-yl)piperidin-4-yl)urea (Compound 18)

- Structure : Features a 2-oxaadamantyl group and a triazine-substituted piperidine.

- The triazine ring enables π-π stacking interactions with enzymes like sEH .

- Research Findings : Demonstrated potent inhibition of sEH (IC₅₀ < 10 nM), suggesting that electronegative substituents enhance enzyme binding .

Pharmacological and Physicochemical Comparison

*Estimated based on structural analogs.

Key Research Insights

- Role of Piperidine Substitution : The 2-methylpyridin-4-yl group in the target compound likely enhances binding to aromatic residues in enzyme active sites, a feature shared with triazine-containing analogs .

- Therapeutic Potential: Unlike benzohomoadamantane-based ureas (visceral pain) or 5-HT4 ligands (Alzheimer’s disease), the target compound’s applications remain speculative but could align with neurology or inflammation based on structural parallels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.